ethyl (2E)-2-[(3,4-dichlorophenyl)methylidene]-7-methyl-5-(4-methylphenyl)-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
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Description
Ethyl (2E)-2-[(3,4-dichlorophenyl)methylidene]-7-methyl-5-(4-methylphenyl)-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a useful research compound. Its molecular formula is C24H20Cl2N2O3S and its molecular weight is 487.4 g/mol. The purity is usually 95%.
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Biological Activity
Ethyl (2E)-2-[(3,4-dichlorophenyl)methylidene]-7-methyl-5-(4-methylphenyl)-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant studies that highlight its therapeutic potential.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Chemical Formula : C28H22Cl2N2O5S
- Molecular Weight : 569.468 g/mol
- Functional Groups : Contains thiazole and pyrimidine rings, which are known for their biological activity.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activities. For instance:
- Mechanism of Action : The compound is believed to inhibit key signaling pathways involved in cell proliferation and survival. This includes the downregulation of phospho-ERK1/2 and p-p70S6K in various cancer cell lines, leading to G0/G1 phase cell cycle arrest .
Antimicrobial Activity
The compound has also shown potential antimicrobial effects:
- In vitro Studies : Similar thiazole derivatives have demonstrated activity against a range of bacterial and fungal pathogens. For example, derivatives have been tested against Pseudomonas aeruginosa and Staphylococcus aureus, showing varying degrees of inhibition .
Study on Anticancer Activity
A notable study explored the anticancer effects of a related thiazolo-pyrimidine derivative in various cancer cell lines. The results indicated:
- IC50 Values : The compound exhibited IC50 values ranging from 14 to 50 nM in BRAF mutant lines, highlighting its potency against specific cancer types.
- Xenograft Models : In vivo studies using nude mouse xenograft models showed dose-dependent tumor growth inhibition at effective doses of 10 mg/kg .
Antimicrobial Efficacy
Another study focused on the antimicrobial properties of thiazole derivatives:
- Testing Methodology : The compounds were evaluated using agar diffusion methods against several pathogenic strains.
- Results : Compounds demonstrated moderate to high activity against tested strains with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL .
Data Table: Summary of Biological Activities
Activity Type | Target Organisms/Cells | Mechanism of Action | IC50/MIC Values |
---|---|---|---|
Anticancer | Various Cancer Cell Lines | Inhibition of ERK1/2 and p70S6K | 14 - 50 nM |
Antimicrobial | Pseudomonas aeruginosa, Staphylococcus aureus | Disruption of bacterial cell wall synthesis | 50 - 100 µg/mL |
Properties
CAS No. |
419551-32-9 |
---|---|
Molecular Formula |
C24H20Cl2N2O3S |
Molecular Weight |
487.4 g/mol |
IUPAC Name |
ethyl (2E)-2-[(3,4-dichlorophenyl)methylidene]-7-methyl-5-(4-methylphenyl)-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C24H20Cl2N2O3S/c1-4-31-23(30)20-14(3)27-24-28(21(20)16-8-5-13(2)6-9-16)22(29)19(32-24)12-15-7-10-17(25)18(26)11-15/h5-12,21H,4H2,1-3H3/b19-12+ |
InChI Key |
VFLGDFBZSNCDKQ-XDHOZWIPSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)C)C(=O)/C(=C\C4=CC(=C(C=C4)Cl)Cl)/S2)C |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)C)C(=O)C(=CC4=CC(=C(C=C4)Cl)Cl)S2)C |
Origin of Product |
United States |
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